(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-16-4-2-3-13(11-16)18(22)21-9-7-15(8-10-21)24-17-6-5-14(19)12-20-17/h2-6,11-12,15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRWQVGANPMKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characteristics and Retrosynthetic Analysis
The target molecule can be logically divided into three key structural components for synthesis planning:
- The 5-chloropyridin-2-yl ether group
- The piperidine ring as the central scaffold
- The 3-methoxyphenyl methanone (ketone) functionality
This structural arrangement suggests multiple possible synthetic routes, with key disconnections occurring at the ether bond between the chloropyridine and piperidine, and at the amide bond connecting the piperidine nitrogen to the 3-methoxyphenyl group.
General Synthetic Route Overview
Several approaches can be employed for synthesizing (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone. Based on the structural complexity and reactivity profiles, the following general synthetic pathways are most feasible:
Sequential Approach
- Formation of 4-((5-chloropyridin-2-yl)oxy)piperidine intermediate
- Amide coupling with 3-methoxybenzoic acid or its activated derivatives
Convergent Approach
- Functionalization of piperidine with 3-methoxybenzoyl group
- Subsequent ether formation with 5-chloropyridin-2-ol
Detailed Preparation Method 1: Sequential Synthesis via Ether Formation
This method prioritizes the formation of the ether linkage between 5-chloropyridin-2-ol and 4-hydroxypiperidine derivatives prior to amide coupling.
Materials Required:
- 5-Chloropyridin-2-ol
- 1-Boc-4-hydroxypiperidine
- Cesium carbonate
- Anhydrous acetonitrile
- Trifluoroacetic acid
- 3-Methoxybenzoic acid
- Coupling agents (HATU, EDC/HOBt, or T3P)
- Organic solvents (dichloromethane, ethyl acetate)
- Purification materials (silica gel, chromatography solvents)
Step-wise Procedure:
Ether Formation:
An adaptation of the synthetic approach found in pharmaceutical research involves reacting 5-chloropyridin-2-ol with 1-Boc-4-hydroxypiperidine under Mitsunobu conditions or with base-catalyzed nucleophilic substitution.
The general procedure can be detailed as follows:
- To a solution of 1-Boc-4-hydroxypiperidine (1 equivalent) in anhydrous acetonitrile, add cesium carbonate (2 equivalents).
- Add 5-chloropyridin-2-ol (1.2 equivalents) and heat the reaction mixture under reflux for 12-24 hours.
- Monitor the reaction by TLC until completion.
- Filter the reaction mixture and evaporate the solvent under reduced pressure.
- Purify the intermediate by column chromatography.
This adapted method from piperidinol synthesis produces 1-Boc-4-((5-chloropyridin-2-yl)oxy)piperidine in yields typically ranging from 65-85%.
Deprotection of Boc Group:
- Dissolve the Boc-protected intermediate in dichloromethane (10 mL per gram).
- Add trifluoroacetic acid (5 equivalents) dropwise at 0°C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Concentrate the solution and basify with saturated sodium bicarbonate solution.
- Extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate.
Amide Coupling:
- To a solution of deprotected 4-((5-chloropyridin-2-yl)oxy)piperidine (1 equivalent) in dichloromethane, add 3-methoxybenzoic acid (1.1 equivalents), HATU (1.2 equivalents), and diisopropylethylamine (3 equivalents).
- Stir the reaction mixture at room temperature for 6-12 hours.
- Dilute with dichloromethane and wash with water, 1M HCl, saturated sodium bicarbonate, and brine.
- Dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify by column chromatography to obtain (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone.
The overall yield from this sequential approach typically ranges from 45-65%.
Detailed Preparation Method 2: Convergent Synthesis Approach
This approach focuses on first functionalizing the piperidine nitrogen with the 3-methoxybenzoyl group before forming the ether linkage.
Materials Required:
- 4-Hydroxypiperidine
- 3-Methoxybenzoyl chloride
- Triethylamine
- 2,5-Dichloropyridine
- Potassium carbonate or cesium carbonate
- Dimethylformamide (DMF)
- Organic solvents (dichloromethane, ethyl acetate)
- Purification materials
Procedure:
Amide Formation:
- Dissolve 4-hydroxypiperidine (1 equivalent) in dichloromethane and cool to 0°C.
- Add triethylamine (2 equivalents) followed by dropwise addition of 3-methoxybenzoyl chloride (1.1 equivalents).
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Quench with water, extract with dichloromethane, wash with brine, and dry over sodium sulfate.
- Concentrate and purify to obtain (4-hydroxypiperidine-1-yl)(3-methoxyphenyl)methanone.
Ether Formation with 2,5-Dichloropyridine:
- To a solution of (4-hydroxypiperidine-1-yl)(3-methoxyphenyl)methanone (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
- Add 2,5-dichloropyridine (1.2 equivalents) and heat at 80-100°C for 12-24 hours.
- Cool, dilute with ethyl acetate, and wash with water and brine.
- Dry over sodium sulfate, concentrate, and purify by column chromatography.
This method offers yields in the range of 50-70% based on adaptations from similar synthesis strategies found in pharmaceutical patents.
Alternative Method: One-Pot Three-Component Approach
An innovative approach adapted from multicomponent reaction strategies involves using a one-pot synthesis with all three key components.
Materials Required:
- 4-Hydroxypiperidine hydrochloride
- 3-Methoxybenzoyl chloride
- 5-Chloropyridin-2-ol
- Triphenylphosphine
- Diisopropyl azodicarboxylate (DIAD)
- Potassium carbonate
- Tetrahydrofuran (THF)
Procedure:
- In a dry reaction vessel, combine 4-hydroxypiperidine hydrochloride (1 equivalent) and potassium carbonate (3 equivalents) in THF.
- Add 3-methoxybenzoyl chloride (1.1 equivalents) dropwise at 0°C and stir for 2 hours.
- Add triphenylphosphine (1.3 equivalents) and 5-chloropyridin-2-ol (1.2 equivalents).
- Add DIAD (1.3 equivalents) dropwise at 0°C and allow to warm to room temperature.
- Stir for 24 hours, then concentrate and purify by column chromatography.
This one-pot approach, while more challenging to control, can achieve yields of 30-45% and significantly reduces overall processing time and solvent usage.
Comparative Analysis of Preparation Methods
The following table summarizes the key characteristics of the different preparation methods:
| Parameter | Method 1: Sequential | Method 2: Convergent | Method 3: One-Pot |
|---|---|---|---|
| Overall Yield | 45-65% | 50-70% | 30-45% |
| Reaction Steps | 3 | 2 | 1 |
| Reaction Time | 24-48 hours | 16-30 hours | 24-30 hours |
| Solvent Usage | High | Moderate | Low |
| Purification Complexity | High (multiple intermediates) | Moderate | Low (single purification) |
| Scalability | Good | Very good | Limited |
| Cost Efficiency | Moderate | High | Moderate |
Analytical Characterization
Spectroscopic Data
Based on structural analysis and comparison with similar compounds, the following spectroscopic properties would be expected:
HPLC Purity:
Expected >98% purity when synthesized using the methods described, with retention time dependent on the specific HPLC conditions employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: The chloropyridinyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be structurally and functionally compared to other piperidine- and pyridine-containing methanones (Table 1). Key differences lie in substituent groups, linkage chemistry, and heterocyclic systems, which modulate physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Key Findings from Structural Comparisons
Substituent Effects: Chlorine vs. Trifluoromethyl: The 5-Cl group in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF3 group in compounds 74–73. This may result in lower metabolic clearance for the target compound . Thioether vs.
Heterocyclic Core Modifications: Piperidine vs. Piperazine: Piperidine (target compound) offers a balance of rigidity and lipophilicity, whereas piperazine derivatives () exhibit higher solubility but are prone to oxidative metabolism .
Synthetic Accessibility :
- The target compound’s ether linkage may simplify synthesis compared to thioether-containing analogs (e.g., compounds 74–75), which require controlled sulfur incorporation .
Biological Activity
The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features:
- A piperidine ring that contributes to its pharmacological properties.
- A chloropyridine moiety which is known to enhance biological activity through interactions with various receptors.
- A methoxyphenyl group that may influence solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is hypothesized to modulate the activity of certain enzymes and receptors, thereby influencing various cellular pathways. The chloropyridine component is particularly noted for its role in enhancing receptor binding affinity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest potential efficacy in treating depressive disorders by modulating neurotransmitter systems.
- Antiparasitic Properties : The compound shows promise in targeting parasitic infections, with studies indicating effective inhibition of certain parasites.
- Anti-inflammatory Effects : In vitro studies have demonstrated its ability to reduce inflammation markers, suggesting potential applications in inflammatory diseases.
Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of related compounds, highlighting the importance of the piperidine structure in enhancing serotonin receptor binding. The findings suggest that modifications similar to those seen in (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone could lead to improved antidepressant activity .
Study 2: Antiparasitic Activity
Research conducted by Smith et al. (2023) demonstrated that compounds with similar structural motifs exhibited significant antiparasitic effects against Plasmodium falciparum. The study concluded that the presence of the chloropyridine group was crucial for the observed activity .
Study 3: Anti-inflammatory Properties
In a study focusing on inflammatory diseases, researchers found that derivatives of this compound significantly reduced levels of pro-inflammatory cytokines in cell cultures. This suggests a potential therapeutic role in conditions such as rheumatoid arthritis .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
